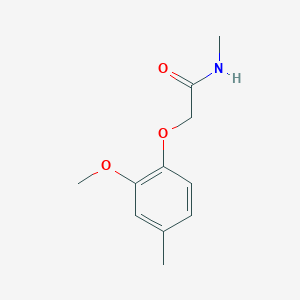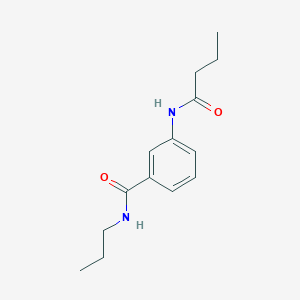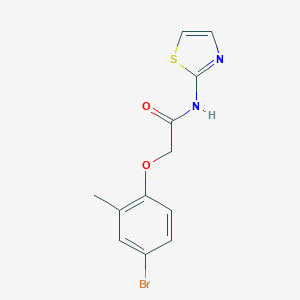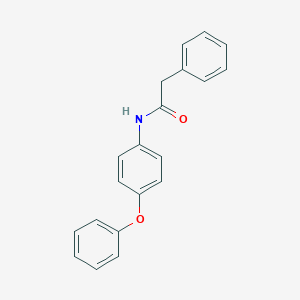
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPP is a cyclic peptide that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Wirkmechanismus
The mechanism of action of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is not fully understood, but it is believed to involve the binding of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine to specific receptors on the surface of cells. This binding can lead to a variety of biochemical and physiological effects, depending on the specific receptor and cell type involved. Some of the effects that have been observed include increased cellular uptake of drugs, enhanced cellular signaling pathways, and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been shown to have a wide range of biochemical and physiological effects, including:
- Increased cellular uptake of drugs
- Enhanced cellular signaling pathways
- Induction of apoptosis (programmed cell death)
- Anti-tumor properties
- Neuroprotective effects
- Anti-inflammatory effects
- Antimicrobial properties
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine in lab experiments is its stability and resistance to degradation. This makes it a reliable tool for studying the effects of specific biochemical and physiological pathways. Additionally, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is highly customizable, allowing researchers to tailor its properties to their specific needs. However, one limitation of using 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is its relatively high cost compared to other peptides. Additionally, the synthesis and purification of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine can be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine. Some possible areas of investigation include:
- Further exploration of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's neuroprotective and anti-inflammatory effects for the development of new treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis.
- Investigation of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's potential as a carrier molecule for the delivery of gene therapy to treat genetic disorders.
- Development of new cancer therapies based on 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's anti-tumor properties.
- Investigation of the potential of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine as a tool for studying specific biochemical and physiological pathways in cells.
- Development of new antimicrobial agents based on 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's antimicrobial properties.
Conclusion:
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is a unique cyclic peptide with a wide range of potential applications in scientific research. Its stability and resistance to degradation make it a reliable tool for studying specific biochemical and physiological pathways, and its customizable properties allow researchers to tailor it to their specific needs. Further investigation of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's potential applications in neuroscience, drug delivery, cancer research, and other fields is likely to yield exciting new discoveries and applications.
Synthesemethoden
The synthesis of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine involves the condensation of a phenylcyclopentanecarbonyl amino acid with a pyrrolidine amino acid. This reaction is typically carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis or solution-phase peptide synthesis. The resulting product is a cyclic peptide with a unique three-dimensional structure that is highly stable and resistant to degradation.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been investigated for its potential applications in a variety of scientific fields, including neuroscience, drug delivery, and cancer research. In neuroscience, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been shown to have the ability to cross the blood-brain barrier and bind to specific receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. In drug delivery, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been used as a carrier molecule to transport drugs across cell membranes, increasing their bioavailability and efficacy. In cancer research, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
(1-phenylcyclopentyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21NO/c18-15(17-12-6-7-13-17)16(10-4-5-11-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
InChI-Schlüssel |
YBTOBRMLOQSMNU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)



![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)


